N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
N-Benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound featuring a fused pyrrolo-pyrazine core substituted with a benzyl group at the N-position, a thiophene ring at position 1, and a carbothioamide moiety at position 2.
Properties
IUPAC Name |
N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S2/c23-19(20-14-15-6-2-1-3-7-15)22-12-11-21-10-4-8-16(21)18(22)17-9-5-13-24-17/h1-10,13,18H,11-12,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIYDMWXBFWLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of the carbothioamide group using reagents like thiourea under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can convert the carbothioamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons include:
- Substituent Impact: Benzyl vs. The pyridinyl group in the latter could introduce hydrogen-bonding capabilities absent in the thiophene-substituted target compound . Methoxy Groups in KM-26: Methoxy substituents in KM-26 improve solubility and binding affinity, as evidenced by its lower IC₅₀ (2.8 μM) compared to non-methoxy analogs .
Pharmacokinetic Considerations
- Lipophilicity and Bioavailability : The diethylphenyl group in ’s analog may increase logP values, enhancing blood-brain barrier penetration but risking off-target effects. In contrast, the target compound’s benzyl-thiophene combination balances lipophilicity and steric bulk .
Biological Activity
N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
1. Synthesis
The compound can be synthesized through various methods, often involving multi-step reactions that incorporate thiophene and pyrrole moieties. The typical synthetic route involves the use of Ugi reaction strategies or cycloaddition techniques to construct the fused heterocyclic framework.
Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Ugi Reaction | Microwave heating, solvent-based | Up to 73% |
| 2 | Cycloaddition | Aza-Diels-Alder conditions | Variable |
| 3 | Purification | Flash chromatography | High purity |
2.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, molecular docking studies have shown promising interactions with targets such as EGFR tyrosine kinase, which is crucial for cancer cell proliferation .
2.2 Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against several enzymes:
- Monoamine Oxidase (MAO) : Inhibitors of MAO-A and MAO-B are important in treating depression and neurodegenerative diseases.
- Acetylcholinesterase (AChE) : Inhibition of AChE is relevant for Alzheimer's disease treatment.
In a structure–activity relationship (SAR) study, certain derivatives demonstrated potent inhibition of these enzymes, indicating their potential as therapeutic agents in neurodegenerative disorders .
3. Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the benzyl and thiophene rings significantly affect the biological activity of the compound. For example:
- Substituents on the benzyl group can enhance binding affinity to target enzymes.
- The presence of electron-withdrawing or donating groups can modulate the compound's overall activity profile.
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on benzyl | Increased MAO inhibition |
| Alkyl substitutions on thiophene | Enhanced cytotoxicity against cancer cells |
4.1 Cytotoxicity Assays
In vitro assays using the MTT method have shown that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer) cells.
4.2 Molecular Docking Studies
Molecular docking simulations have elucidated potential binding modes with active sites of target enzymes, providing insights into how structural modifications can optimize efficacy.
5. Conclusion
This compound represents a promising scaffold for drug development due to its diverse biological activities. Ongoing research focusing on its SAR and biological evaluations will likely uncover further therapeutic potentials and lead to novel treatments for various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
